molecular formula C18H22BCl B14261796 Chlorobis(2,4,6-trimethylphenyl)borane CAS No. 240432-83-1

Chlorobis(2,4,6-trimethylphenyl)borane

Cat. No.: B14261796
CAS No.: 240432-83-1
M. Wt: 284.6 g/mol
InChI Key: PPCDVMPJPKWGEG-UHFFFAOYSA-N
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Description

Chlorobis(2,4,6-trimethylphenyl)borane is an organoboron compound with the molecular formula C18H22BCl It is known for its unique structure, where a boron atom is bonded to two 2,4,6-trimethylphenyl groups and one chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobis(2,4,6-trimethylphenyl)borane can be synthesized through the reaction of 2,4,6-trimethylphenylboronic acid with thionyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2,4,6(CH3)3C6H2B(OH)2+SOCl22,4,6(CH3)3C6H2BCl+SO2+HCl2,4,6-\text{(CH}_3)_3\text{C}_6\text{H}_2\text{B(OH)}_2 + \text{SOCl}_2 \rightarrow 2,4,6-\text{(CH}_3)_3\text{C}_6\text{H}_2\text{BCl} + \text{SO}_2 + \text{HCl} 2,4,6−(CH3​)3​C6​H2​B(OH)2​+SOCl2​→2,4,6−(CH3​)3​C6​H2​BCl+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Chlorobis(2,4,6-trimethylphenyl)borane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.

    Oxidation Reactions: The boron center can be oxidized to form boronic acids or borates.

    Reduction Reactions: The compound can participate in reduction reactions, often involving the boron center.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new organoboron compounds with different substituents.

    Oxidation: Production of boronic acids or borates.

    Reduction: Formation of borohydrides or other reduced boron species.

Mechanism of Action

The mechanism of action of chlorobis(2,4,6-trimethylphenyl)borane involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various catalytic processes and chemical transformations. The molecular targets and pathways involved depend on the specific application, such as forming carbon-carbon bonds in organic synthesis or interacting with biological molecules in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Trimesitylborane: Another organoboron compound with three 2,4,6-trimethylphenyl groups bonded to boron.

    Chlorobis(pentafluorophenyl)borane: A similar compound where the phenyl groups are substituted with pentafluoro groups.

Uniqueness

Chlorobis(2,4,6-trimethylphenyl)borane is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.

Properties

IUPAC Name

chloro-bis(2,4,6-trimethylphenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BCl/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCDVMPJPKWGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50780845
Record name Chlorobis(2,4,6-trimethylphenyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50780845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240432-83-1
Record name Chlorobis(2,4,6-trimethylphenyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50780845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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